3-chloro-N,N-diphenylpropanamide
Overview
Description
3-chloro-N,N-diphenylpropanamide is a useful research compound. Its molecular formula is C15H14ClNO and its molecular weight is 259.73 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications : 3-chloro-N,N-diphenylpropanamide is used in the synthesis of various chemical compounds. For instance, it's involved in the synthesis of 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol, a process that begins with the alkylation of benzene with cinnamic acid and proceeds through several steps to yield the target molecule. This synthesis route is considered cost-efficient and suitable for large-scale preparation (Shaojie, 2004).
Structural and Spectral Analysis : Studies have been conducted on compounds similar to this compound, analyzing their crystal structures and spectral properties. For example, research on 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide provided insights into optimized molecular structures, vibrational frequencies, and chemical shifts, contributing to a deeper understanding of such compounds (Demir et al., 2016).
Antifungal Activity : Some derivatives of this compound, such as dimethylated trifluoroatrolactamide derivatives, have been synthesized and shown to exhibit moderate antifungal activity. This highlights the potential biomedical applications of compounds derived from this compound (Yang et al., 2017).
Catalytic Applications : Research has also explored the use of this compound derivatives in catalysis. For example, diphenyldiphosphinopropane, a related compound, has been used in the sol-gel processing of diamine(diphosphine)ruthenium(II) complexes for the hydrogenation of α,β-unsaturated ketones (Wu et al., 2005).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that the compound undergoes oxidative annulation, a process that involves the formation of a new ring in a molecule . This process is influenced by various catalysts and conditions .
Biochemical Pathways
The compound is involved in oxidative reactions, which could potentially impact various biochemical pathways .
Result of Action
The compound is known to undergo oxidative annulation, which could potentially result in various molecular and cellular changes .
Action Environment
The action of 3-chloro-N,N-diphenylpropanamide is influenced by various environmental factors, including the presence of different catalysts and conditions . For instance, the compound’s reactivity can be affected by the presence of a methyl group at the para-position of the benzene ring . Additionally, the yield of the compound’s reaction can be influenced by the choice of solvent and temperature .
Properties
IUPAC Name |
3-chloro-N,N-diphenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c16-12-11-15(18)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSJRNOPOVKTCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391533 | |
Record name | 3-chloro-N,N-diphenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26064-89-1 | |
Record name | 3-chloro-N,N-diphenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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